molecular formula C16H15BrN6O B2497884 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine CAS No. 2380180-57-2

3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine

Cat. No.: B2497884
CAS No.: 2380180-57-2
M. Wt: 387.241
InChI Key: UFWDAPBCKZNOPU-UHFFFAOYSA-N
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Description

3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a furan ring and a piperazine ring, which is further substituted with a bromopyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine typically involves multiple steps:

  • Formation of the Bromopyrimidine Intermediate: : The synthesis begins with the preparation of 5-bromopyrimidine. This can be achieved by bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

  • Piperazine Substitution: : The bromopyrimidine is then reacted with piperazine to form 5-bromopyrimidin-2-yl)piperazine. This reaction is usually carried out in a solvent like ethanol or acetonitrile under reflux conditions.

  • Formation of the Pyridazine Core: : The next step involves the formation of the pyridazine ring. This can be done by reacting a suitable dicarbonyl compound with hydrazine hydrate to form the pyridazine core.

  • Coupling with Furan: : Finally, the furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions:

  • Oxidation and Reduction: : The furan ring can participate in oxidation reactions, forming furanones or other oxidized derivatives. Reduction reactions can also modify the furan ring or other parts of the molecule.

  • Coupling Reactions: : The compound can undergo various coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new substituents or linkers.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines can be used under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.

Major Products

The major products of these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound, such as azides, thiols, or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In the industrial sector, this compound could be used in the development of new agrochemicals or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The exact mechanism of action of 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromopyrimidine moiety could interact with nucleophilic sites in proteins or DNA, while the piperazine ring might enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyrimidin-2-yl)piperazine: Shares the bromopyrimidine and piperazine moieties but lacks the pyridazine and furan rings.

    6-(Furan-2-yl)pyridazine: Contains the pyridazine and furan rings but lacks the bromopyrimidine and piperazine moieties.

    3-(Piperazin-1-yl)pyridazine: Similar pyridazine and piperazine structure but without the bromopyrimidine and furan rings.

Uniqueness

3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is unique due to its combination of a bromopyrimidine, piperazine, pyridazine, and furan rings. This unique structure provides multiple sites for chemical modification and potential biological activity, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN6O/c17-12-10-18-16(19-11-12)23-7-5-22(6-8-23)15-4-3-13(20-21-15)14-2-1-9-24-14/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWDAPBCKZNOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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